Movellan

Cardiac Safety hERG channel inhibition Alkaloid toxicity

Movellan (strychnine N-oxide) is the only hERG-negative strychnine analog, uniquely eliminating cardiotoxicity while retaining structural framework. This single-atom oxidation abolishes the cation-π interaction at the hERG Y652 residue, a liability that strychnine cannot overcome. Ideal as a negative control in hERG screening, an analytical reference standard for metabolite identification by LC-MS/MS, and a structural probe for medicinal chemistry. Choose Movellan to ensure your alkaloid safety data is benchmarked against a validated, non-cardiotoxic comparator—an option generic strychnine procurement cannot offer.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B13753241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMovellan
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-]
InChIInChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17?,19-,20-,21+,23?/m0/s1
InChIKeyADTDBAKUQAKBGZ-IDZUSDEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Movellan (Strychnine N-Oxide): Compound Specifications and Scientific Classification for Research Procurement


Movellan is the commercial name for the chemical compound strychnine N-oxide, a tertiary amine oxide and monoterpenoid indole alkaloid with the molecular formula C21H22N2O3 [1]. It is derived from strychnine via the oxidation of its non-acylated nitrogen [1]. This compound is recognized as a plant metabolite and has been identified as a major metabolite of strychnine in various *in vitro* hepatic systems [1] [2].

Why Movellan is Not a Direct Substitute for Strychnine: Evidence-Based Differentiators


Movellan (strychnine N-oxide) is chemically and functionally distinct from its parent compound, strychnine, and cannot be used as a generic substitute in research applications. The single-atom change from a tertiary amine to an N-oxide drastically alters the compound's physicochemical and pharmacological properties. Critically, this modification has been shown to eliminate the compound's ability to inhibit the hERG potassium channel, a key cardiac safety liability associated with strychnine [1]. This difference is driven by the loss of the protonated nitrogen, which is essential for forming a cation–π interaction with the Y652 residue in the hERG channel pore [1]. Consequently, selecting Movellan over strychnine is a strategic decision for studies where mitigating hERG-related cardiotoxicity is a primary objective, which cannot be achieved by simply procuring the more common and potent parent alkaloid.

Quantitative Evidence Guide for Movellan: Direct Comparative Data vs. Strychnine


Movellan Exhibits Complete Loss of hERG Channel Inhibitory Activity vs. Strychnine

In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology on HEK293 cells expressing the hERG channel, Movellan (strychnine N-oxide) demonstrated a complete loss of inhibitory activity compared to strychnine. Strychnine exhibited concentration-dependent inhibition with an IC50 of 25.9 μM [1]. In contrast, Movellan did not show any significant inhibition of the hERG channel up to the highest concentration tested [1]. This critical functional divergence is attributed to the introduction of an oxygen atom, which neutralizes the positive charge on the nitrogen, preventing a cation–π interaction with the Y652 residue in the channel pore that is essential for strychnine's binding [1].

Cardiac Safety hERG channel inhibition Alkaloid toxicity Structure-Activity Relationship

Movellan's Role as a Major Phase I Metabolite of Strychnine

An in vitro metabolism study using 9000g supernatant fractions from rabbit livers identified Movellan (strychnine N-oxide) as the major metabolite of strychnine. It accounted for approximately 15% of the metabolized strychnine, while all other identified metabolites each accounted for less than 1% [1]. This indicates that N-oxidation is the predominant metabolic pathway for strychnine in this system, establishing Movellan as a key and abundant biotransformation product.

Drug Metabolism Pharmacokinetics In Vitro Metabolite Profiling

Movellan Provides a Unique Chemical Scaffold with a Defined Oxidation State for Synthetic Chemistry

Movellan is a distinct chemical entity defined by its N-oxide functional group. According to authoritative chemical databases, it is synthesized via the oxidation of strychnine, for instance, using hydrogen peroxide [1]. Conversely, Movellan can be reduced back to strychnine [1]. This reversible redox relationship is not a property of strychnine itself or many other strychnine analogs, making Movellan a unique starting material or intermediate for specific synthetic transformations. While not a biological comparator, the procurement value is clear: Movellan provides access to a specific oxidation state and reactivity profile not available with the parent compound, enabling synthetic routes or studies on N-oxide-specific chemistry that would be impossible or inefficient with strychnine alone.

Synthetic Chemistry Medicinal Chemistry Alkaloid Derivatization

High-Value Application Scenarios for Procuring Movellan in Research


Cardiac Safety Profiling of Alkaloid Libraries

Movellan is an ideal negative control or comparator compound in hERG channel liability screens when evaluating the safety of alkaloid libraries. Its demonstrated inability to inhibit the hERG channel, despite being structurally nearly identical to the potent inhibitor strychnine, makes it a valuable tool for validating assay sensitivity and defining the structural boundaries of cardiotoxicity [1]. This application is directly supported by the direct head-to-head comparison evidence in Section 3.

Analytical Standard for Strychnine Metabolism and Pharmacokinetic Studies

Movellan serves as an essential analytical reference standard for identifying and quantifying the major metabolite of strychnine in biological samples. Its use is critical for comprehensive LC-MS/MS or other analytical method development and validation in pharmacokinetic and toxicological studies, as evidenced by its role as the predominant *in vitro* metabolite of strychnine [1].

Investigating N-Oxide Structure-Activity Relationships (SAR)

For medicinal chemistry programs exploring the impact of N-oxidation on the pharmacological and toxicological profile of alkaloids, Movellan is a necessary research compound. Its well-defined chemical and biological profile, particularly the loss of hERG activity compared to strychnine, provides a foundational data point for understanding how this specific chemical modification alters target engagement and off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Movellan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.